molecular formula C17H21FN4O3 B053197 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid CAS No. 116162-91-5

1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B053197
CAS No.: 116162-91-5
M. Wt: 348.4 g/mol
InChI Key: DEYKINRXCLHCDG-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antibacterial agents. Its unique structure, which includes a naphthyridine core, a carboxylic acid group, and a piperazinyl substituent, contributes to its biological activity and makes it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Piperazinyl Substitution: The piperazinyl group can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate leaving group on the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthyridine N-oxides, alcohol derivatives, and various substituted naphthyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antibacterial agent, particularly against resistant bacterial strains.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- involves its interaction with bacterial enzymes and DNA. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- is unique due to its specific structural features, such as the naphthyridine core and the piperazinyl substituent, which contribute to its distinct biological activity and potential for further chemical modification.

Properties

CAS No.

116162-91-5

Molecular Formula

C17H21FN4O3

Molecular Weight

348.4 g/mol

IUPAC Name

1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H21FN4O3/c1-17(2,3)22-9-11(16(24)25)13(23)10-8-12(18)15(20-14(10)22)21-6-4-19-5-7-21/h8-9,19H,4-7H2,1-3H3,(H,24,25)

InChI Key

DEYKINRXCLHCDG-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

Canonical SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

116162-91-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

This ester 400 mg (1.06 mmoles) was suspended in 1 mL water, 1,9 mL 1N aqueous sodium hydroxide was added. The suspension was refluxed 30 minutes. The solution was cooled and adjusted to pH 7.5 with 1N hydrochloric acid. The precipitate was filtered and washed with water. The crude product was recrystallized in water to give 248 mg of titled compound. MP>270° C.
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